2-Amino-4-sulfanylbutanoic acid hydrochloride, commonly known as homocysteine hydrochloride, is a sulfur-containing amino acid with the molecular formula and a molecular weight of approximately 171.646 g/mol. This compound is an important intermediate in the metabolism of methionine, playing a crucial role in various biochemical processes within the body. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and medicine.
These reactions are significant for understanding its biological functions and potential therapeutic applications.
2-Amino-4-sulfanylbutanoic acid hydrochloride is biologically active and plays a pivotal role in several metabolic pathways:
The synthesis of 2-amino-4-sulfanylbutanoic acid hydrochloride can be achieved through various methods:
2-Amino-4-sulfanylbutanoic acid hydrochloride has diverse applications:
Studies on 2-amino-4-sulfanylbutanoic acid hydrochloride have shown interactions with various biological molecules:
Several compounds share structural similarities with 2-amino-4-sulfanylbutanoic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cysteine | Contains a thiol group; important antioxidant. | |
| Methionine | Contains a thioether; precursor to homocysteine. | |
| Taurine | Sulfonic acid; involved in bile salt formation. | |
| N-acetylcysteine | Acetylated form; used as a mucolytic agent. |
While many sulfur-containing amino acids exist, 2-amino-4-sulfanylbutanoic acid hydrochloride's unique position as an intermediary in methionine metabolism sets it apart. Its specific role in cardiovascular health and neurological functions further emphasizes its importance in both nutritional and pharmaceutical contexts.
The International Union of Pure and Applied Chemistry (IUPAC) designates 2-amino-4-sulfanylbutanoic acid hydrochloride as the systematic name for this compound. This nomenclature reflects its structural features: a four-carbon chain (butanoic acid) with amino (-NH₂) and sulfanyl (-SH) groups at positions 2 and 4, respectively, coupled with a hydrochloride salt. The molecular formula C₄H₁₀ClNO₂S and molecular weight of 171.65 g/mol are consistent across analytical characterizations.
The compound is widely recognized by its nonproprietary names, which emphasize its stereochemical variants:
| Synonym | Stereochemistry | Molecular Formula | Source |
|---|---|---|---|
| DL-Homocysteine hydrochloride | Racemic mixture | C₄H₁₀ClNO₂S | PubChem CID 23514286 |
| L-Homocysteine hydrochloride | L-enantiomer | C₄H₁₀ClNO₂S | PubChem CID 71587034 |
These synonyms originate from the compound’s relationship to homocysteine, a sulfur-containing amino acid intermediate in methionine metabolism. The "DL" prefix denotes the racemic form, while "L" specifies the levorotatory enantiomer. Additional aliases include 2-amino-4-mercaptobutyric acid hydrochloride and homocysteine HCl, though these are less frequently employed in modern literature.
The history of 2-amino-4-sulfanylbutanoic acid hydrochloride is intertwined with the broader study of homocysteine. Homocysteine itself was first isolated in 1932 by Vincent du Vigneaud during investigations into sulfur-containing amino acids. However, its hydrochloride derivatives emerged later as stabilized forms for laboratory use.
Key milestones include:
The synthesis typically involves reacting homocysteine thiolactone with hydrochloric acid under controlled conditions. For example, L-homocysteine thiolactone hydrochloride (CAS 31828-68-9) is produced by hydrolyzing the thiolactone ring in the presence of HCl, yielding the free thiol group.
2-Amino-4-sulfanylbutanoic acid hydrochloride, commonly known as homocysteine hydrochloride, represents a significant amino acid derivative with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol [1]. This compound constitutes the hydrochloride salt form of homocysteine, a non-proteinogenic α-amino acid that plays a vital role as an intermediate in generating other amino acids and biomolecules [2]. The molecular architecture exhibits characteristic features of amino acid hydrochlorides, incorporating both the zwitterionic amino acid structure and the chloride counterion in a single crystalline entity [1].
The compound is systematically identified by the Chemical Abstracts Service number 18265-50-4 and exhibits typical physicochemical properties associated with amino acid salts [1]. The molecular structure maintains the fundamental α-amino acid backbone with an amino group bonded to the α-carbon atom, positioned adjacent to the carboxyl group, while the distinctive sulfanyl-containing side chain extends the molecular framework to four carbon atoms [1] [2].
The simplified molecular-input line-entry system notation for 2-amino-4-sulfanylbutanoic acid hydrochloride is represented as O=C(O)C(N)CCS.[H]Cl, while the canonical simplified molecular-input line-entry system format presents the structure as Cl.NC(CCS)C(O)=O [1]. These notations effectively capture the essential connectivity patterns within the molecule, illustrating the linear arrangement of the four-carbon backbone with the terminal sulfanyl group and the ionic association with the chloride ion [1].
The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C4H9NO2S.ClH/c5-3(1-2-8)4(6)7;/h3,8H,1-2,5H2,(H,6,7);1H [1]. This notation systematically encodes the molecular connectivity, stereochemistry, and protonation states, distinguishing between the organic component and the hydrochloride moiety [1]. The International Chemical Identifier Key, PDUMWBLAPMSFGD-UHFFFAOYSA-N, serves as a condensed, checksum-based identifier that uniquely represents this specific molecular structure [1].
The 2D structural representations reveal the fundamental architectural elements that define the compound's chemical behavior [1]. The presence of both amino and carboxyl functional groups establishes the compound as an amphoteric molecule capable of existing in multiple protonation states depending on solution pH conditions [3]. The sulfanyl group positioned at the terminal carbon of the side chain introduces additional chemical reactivity and hydrogen bonding capabilities [2].
Comprehensive three-dimensional conformational analysis of homocysteine, the parent compound of the hydrochloride salt, has revealed a complex conformational landscape characterized by multiple stable conformers [2]. Advanced computational studies employing evolutionary algorithms combined with high-level quantum chemical calculations have identified numerous low-energy conformational states that influence the compound's structural behavior in different environments [2].
The conformational space of homocysteine encompasses multiple backbone arrangements classified according to intramolecular hydrogen bonding patterns [2]. Type I conformers are stabilized by bifurcated NH₂···O=C hydrogen bonds, with the most stable conformer designated as Ig⁻g⁻g⁻ serving as the global energy minimum [2]. Type II conformers feature N···H(O) hydrogen bond interactions, while Type III conformers exhibit bifurcated NH₂···OH hydrogen bonding patterns [2].
Detailed conformational analysis has identified six experimentally observable conformers in gas-phase studies: Ig⁻g⁻g⁻, Ig⁻g⁻g, Ig⁻tg, Ig⁻tg⁻, IIg⁻g⁻g⁻, and Igtg [2]. The relative energies of these conformers span a range of approximately 480 cm⁻¹, with the most stable Type I conformers consistently exhibiting lower energies than their Type II counterparts [2]. These conformational preferences directly influence the three-dimensional molecular geometry and subsequently affect the crystalline packing arrangements in the hydrochloride salt form [2].
Rotational barriers governing conformational interconversion have been systematically characterized, revealing energy barriers ranging from negligible values for sulfanyl group rotation to several hundred wavenumbers for backbone rearrangements [2]. The flexibility of the four-carbon side chain contributes significantly to the conformational diversity, with multiple staggered arrangements around the carbon-carbon bonds creating distinct molecular geometries [2].
X-ray diffraction studies of amino acid hydrochlorides have established fundamental patterns characteristic of organic salt structures [4] [5]. These investigations demonstrate that amino acid hydrochloride crystals typically exhibit well-defined diffraction patterns consistent with ordered crystalline arrangements of both the organic cations and chloride anions [4] [5].
Comparative studies of related amino acid hydrochlorides, including glycine hydrochloride, have provided structural insights relevant to the broader class of compounds that includes 2-amino-4-sulfanylbutanoic acid hydrochloride [5]. Glycine hydrochloride crystallizes in the space group P2₁/c with unit cell parameters a=7.117(2) Å, b=5.234(2) Å, c=13.745(3) Å, and β=97.25(1)° [5]. The structure refinement from three-dimensional neutron diffraction data achieved a final R value of 0.058, with estimated standard deviations in bond distances and angles of approximately 0.002 Å and 0.2°, respectively [5].
The diffraction patterns of amino acid hydrochlorides reveal characteristic features associated with hydrogen bonding networks that link the protonated amino groups with chloride ions [5]. These interactions create extended three-dimensional frameworks that stabilize the crystalline structure and influence the observed diffraction intensities [5]. The presence of multiple hydrogen bond donors and acceptors within the structure generates complex scattering patterns that reflect the detailed atomic arrangements [5].
High-resolution X-ray diffraction techniques have been successfully applied to amino acid crystal systems, enabling precise determination of hydrogen atom positions and accurate characterization of intermolecular interactions [4]. These studies demonstrate the sensitivity of X-ray phase measurements to electronic charge distribution in amino acid crystals, providing valuable information for understanding intermolecular forces and hydrogen bonding patterns [4].
Crystal packing arrangements in amino acid hydrochlorides are dominated by extensive hydrogen bonding networks that organize the molecular components into stable three-dimensional structures [5] [6]. The chloride ions serve as central organizing elements, accepting hydrogen bonds from multiple protonated amino groups to form characteristic supramolecular architectures [5] [6].
In glycine hydrochloride, the crystal structure features hydrogen bonding networks where chloride ions link three neighboring glycine molecules to form layers parallel to the ab plane [5]. The ammonium groups participate in multiple electrostatic interactions, with some hydrogen atoms involved in weak secondary interactions that connect individual layers to form parallel double layers [5]. These layered arrangements represent a common structural motif observed in amino acid hydrochloride crystals [5].
The packing arrangements incorporate both strong ionic interactions between the ammonium groups and chloride ions, as well as weaker hydrogen bonding interactions involving the carboxyl groups [5]. This combination of interaction types creates robust crystalline frameworks that exhibit significant thermal stability and well-defined melting behavior [5]. The three-dimensional organization maximizes favorable electrostatic interactions while minimizing steric conflicts between the organic components [5].
Crystallographic studies of related amino acid systems have revealed that the specific packing arrangements depend critically on the size and shape of the amino acid side chains [6]. The four-carbon chain present in 2-amino-4-sulfanylbutanoic acid hydrochloride introduces additional conformational flexibility that influences the optimal packing geometry and the specific hydrogen bonding patterns that stabilize the crystal structure [6]. The presence of the terminal sulfanyl group provides additional hydrogen bonding capabilities that further contribute to the overall stability of the crystalline arrangement [6].
2-Amino-4-sulfanylbutanoic acid hydrochloride, commonly known as homocysteine hydrochloride, represents a critical amino acid derivative with well-defined molecular characteristics. The compound exhibits a molecular formula of C₄H₁₀ClNO₂S and possesses a molecular weight of 171.65 grams per mole [1] [3]. This hydrochloride salt form enhances the solubility and stability of the parent homocysteine molecule compared to its free acid form.
The Chemical Abstracts Service has assigned this compound the registry number 18265-50-4 [1] [3], providing unambiguous identification across chemical databases and literature. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is designated as (2S)-2-amino-4-sulfanylbutanoic acid hydrochloride , which accurately reflects the stereochemical configuration at the α-carbon position.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀ClNO₂S | Multiple sources [1] [3] |
| Molecular Weight (g/mol) | 171.65 | Chemical databases [1] [3] |
| CAS Number | 18265-50-4 | Commercial suppliers [1] [3] |
| IUPAC Name | (2S)-2-amino-4-sulfanylbutanoic acid hydrochloride | IUPAC nomenclature |
| Chemical Form | Hydrochloride salt of homocysteine | Chemical classification [1] |
The exact mass determination yields 171.012 atomic mass units [4], which corresponds precisely with the theoretical isotopic composition. The molecular ion exhibits a protonated species at mass-to-charge ratio 136 in positive ionization mode mass spectrometry, representing the free base form after loss of the hydrogen chloride moiety [5] [6].
The solubility characteristics of 2-amino-4-sulfanylbutanoic acid hydrochloride demonstrate typical behavior for amino acid hydrochloride salts, with enhanced dissolution properties compared to the free acid form. The hydrochloride salt formation significantly improves water solubility through ionic interactions and hydrogen bonding mechanisms [7] [8].
| Solvent | Solubility | Temperature | Notes |
|---|---|---|---|
| Water | Slightly soluble | Room temperature | Enhanced by HCl salt form [7] [8] |
| Aqueous Acid | Slightly soluble | Room temperature | Acidic conditions favorable [7] |
| DMSO | Slightly soluble | Room temperature | Polar aprotic solvent [7] [8] |
| Methanol | Very slightly soluble | Room temperature | Polar protic solvent [7] [8] |
| Ethanol | Limited data | Not specified | Expected limited |
| Chloroform | Limited data | Not specified | Expected poor |
The compound demonstrates slightly enhanced solubility in aqueous acidic solutions, which stabilizes the protonated amino group and prevents zwitterionic formation [7]. In dimethyl sulfoxide, the compound shows similar slight solubility due to the polar aprotic nature of the solvent facilitating solvation of the ionic species [7] [8]. Methanol exhibits very limited solvation capacity, likely due to competitive hydrogen bonding between solvent molecules [7] [8].
Storage conditions require maintenance under inert atmospheric conditions at temperatures between 2-8°C to prevent oxidative degradation of the sulfhydryl group and maintain compound integrity [7] [8]. The hygroscopic nature of the hydrochloride salt necessitates protection from atmospheric moisture during handling and storage procedures.
Thermal analysis of 2-amino-4-sulfanylbutanoic acid hydrochloride reveals complex decomposition behavior characteristic of sulfur-containing amino acids. The compound demonstrates thermal lability above 100°C, with significant degradation occurring in the temperature range of 185-280°C [9] [10]. This thermal instability pattern aligns with previously reported studies on amino acid thermal decomposition mechanisms [9].
| Property | Value | Method | Notes |
|---|---|---|---|
| Melting Point | Not specified | DSC/TGA | Salt may decompose before melting [11] |
| Boiling Point (predicted) | 299.7 ± 35.0°C | Computational prediction [7] [11] | At 760 mmHg pressure |
| Decomposition Temperature | 185-280°C range | Literature amino acids [9] [10] | Based on amino acid studies |
| Flash Point | 135.0 ± 25.9°C | Computational prediction [11] | Predicted value |
| Storage Temperature | 2-8°C (under inert gas) | Storage guidelines [7] [8] | Nitrogen or argon atmosphere |
| Thermal Stability | Thermally labile above 100°C | Experimental observations [12] [9] | Significant degradation at elevated temperatures |
The decomposition pathway involves multiple concurrent reactions including decarboxylation, deamination, and sulfur-containing side chain fragmentation [9] [10]. Primary volatile products include water vapor, ammonia, hydrogen sulfide, and carbon dioxide, with the formation of condensed cyclic peptide-like residues [9] [10]. The endothermic heat of decomposition ranges between 72-151 kilojoules per mole, consistent with bond-breaking energies required for amino acid thermal degradation [9].
Sulfur-containing amino acids demonstrate unique decomposition patterns compared to their non-sulfur analogs, with cysteine producing predominantly carbon dioxide and minimal other volatile products [9] [10]. The thermal degradation mechanism involves initial hydrogen chloride elimination from the salt form, followed by intramolecular rearrangements and cyclization reactions leading to thiolactone formation [13].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-amino-4-sulfanylbutanoic acid hydrochloride through distinct chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis in deuterium oxide solvent reveals characteristic signals corresponding to the four-carbon backbone structure [14] [15].
| Position | ¹H NMR δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| C2-H (α-proton) | 3.9-4.0 | triplet | 1H | α to carboxyl and amino [14] [15] |
| C3-H₂ (β-protons) | 2.6-2.8 | multiplet | 2H | Adjacent to sulfur [14] [15] |
| C4-H₂ (γ-protons) | 2.7-2.9 | triplet | 2H | Terminal CH₂-SH [14] [15] |
| NH₃⁺ | Exchange with D₂O | broad | 3H | Exchangeable proton [14] [15] |
| SH | Exchange with D₂O | broad | 1H | Exchangeable proton [14] [15] |
| COOH | Exchange with D₂O | broad | 1H | Exchangeable proton [14] [15] |
The α-proton at the C2 position appears as a triplet centered around 3.9-4.0 parts per million, demonstrating coupling with the adjacent β-methylene protons [14] [15]. The β-protons exhibit a complex multiplet between 2.6-2.8 parts per million due to coupling with both α and γ protons, while the γ-protons show triplet multiplicity at 2.7-2.9 parts per million [14] [15].
Exchangeable protons including the ammonium, sulfhydryl, and carboxyl groups undergo rapid exchange with deuterium oxide solvent, appearing as broad signals that disappear upon deuterium substitution [14] [15]. Carbon-13 nuclear magnetic resonance spectroscopy would reveal four distinct carbon environments corresponding to the carboxyl carbon, α-carbon, β-carbon, and γ-carbon positions.
Mass spectrometric analysis under electrospray ionization conditions produces characteristic fragmentation patterns that enable unambiguous identification and structural elucidation of 2-amino-4-sulfanylbutanoic acid hydrochloride. The protonated molecular ion appears at mass-to-charge ratio 136, representing the free base form after hydrogen chloride dissociation [5] [6] [16].
| Fragment m/z | Ion Assignment | Loss | Relative Intensity | Fragmentation Type |
|---|---|---|---|---|
| 136 [M+H]⁺ | Molecular ion (protonated) | None | Base peak (100%) | Molecular ion [5] [6] |
| 90 | [M-COOH]⁺ | Loss of -COOH (45 Da) | High (60-80%) | α-cleavage [5] [6] |
| 88 | [M-SO₂]⁺ | Loss of -SO₂ (48 Da) | Medium (30-50%) | Side chain loss [17] |
| 84 | [M-C₂H₄S]⁺ | Loss of -C₂H₄S (52 Da) | Medium (20-40%) | Side chain fragmentation [17] |
| 73 | [C₃H₅S]⁺ | Alkyl-sulfur fragment | Low (10-20%) | Rearrangement [18] |
| 56 | [C₃H₆N]⁺ | Amino acid backbone | Medium (25-35%) | Backbone cleavage [17] |
| 44 | [C₂H₄S]⁺ | Sulfur-containing fragment | Low (5-15%) | Side chain fragment [18] |
The base peak at mass-to-charge ratio 136 represents maximum sensitivity for detection and quantification applications [5] [6]. Alpha cleavage adjacent to the amino group produces the fragment at mass-to-charge ratio 90 through loss of the carboxyl group, representing a high-intensity signal characteristic of amino acid fragmentation patterns [5] [6] [17].